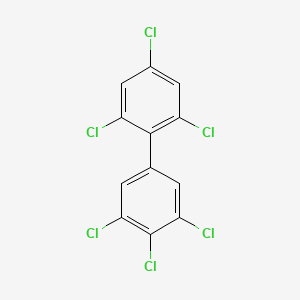

2,3',4,4',5',6-Hexachlorobiphenyl

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,3-trichloro-5-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITHIPNORFGJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074187 | |

| Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59291-65-5 | |

| Record name | PCB 168 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59291-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 168 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783L7GB6V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Transport and Compartmentalization of 2,3 ,4,4 ,5 ,6 Hexachlorobiphenyl

Distribution in Environmental Media

Once released into the environment, 2,3',4,4',5',6-Hexachlorobiphenyl, a member of the hexachlorobiphenyl homologue group, partitions into all major environmental compartments due to its physicochemical properties. Its low aqueous solubility and high affinity for organic matter drive its distribution in water, air, sediment, soil, and the biosphere.

Water: Due to their hydrophobic nature, PCBs like PCB 149 have very low solubility in water. nm.gov Consequently, concentrations in the dissolved phase of open waters are typically low. However, they can be transported over long distances in aquatic systems, adsorbed to suspended particulate matter.

Sediment: Sediments are a major sink for hydrophobic compounds like PCB 149. ca.gov Due to their low water solubility and tendency to adsorb to organic matter, PCBs accumulate in the sediments of rivers, lakes, and oceans. nm.gov For instance, monitoring in San Francisco Bay has detected PCB 149 in sediments, with a calculated 99th percentile concentration of 2.56 µg/kg dry weight based on data from 2002-2012. army.mil These contaminated sediments can then act as a long-term source of pollution, releasing PCBs back into the water column. ca.gov

Soil: Similar to sediments, soil acts as a significant reservoir for PCBs. researchgate.net Deposition from the atmosphere is a key pathway for soil contamination. researchgate.net The strong binding of PCBs to soil organic matter limits their mobility and leaching into groundwater. nm.gov However, contaminated soil can be a source of atmospheric PCBs through volatilization and can also enter aquatic systems via surface runoff. nm.gov

Biosphere: The lipophilic ("fat-loving") nature of PCB 149 leads to its bioaccumulation in the fatty tissues of organisms. oregonstate.edu This process starts at the bottom of the food chain, with microorganisms and invertebrates taking up the chemical from their environment. As these organisms are consumed by larger ones, the concentration of PCBs is magnified at each successive trophic level, a phenomenon known as biomagnification. This can lead to high concentrations in top predators, including fish, marine mammals, and birds.

Inter-Compartmental Exchange Processes

The movement of this compound between different environmental compartments is a dynamic process governed by various physical and chemical factors.

Sediment-Water Partitioning and Exchange Dynamics

The equilibrium partitioning of PCBs between sediment and the overlying water is a critical process influencing their fate and bioavailability. This partitioning is primarily controlled by the organic carbon content of the sediment and the hydrophobicity of the specific PCB congener. nih.gov

The sediment-water partition coefficient (Kd) quantifies this distribution and is often normalized to the fraction of organic carbon in the sediment to yield the organic carbon-normalized partition coefficient (Koc). A simple but effective model for predicting the sediment pore water distribution coefficient consists of the product of the organic carbon fraction and the octanol-water partition coefficient (Kow), a measure of the chemical's hydrophobicity. nih.gov For hexachlorobiphenyls, which are highly hydrophobic, the affinity for sediment organic carbon is strong, leading to high Koc values and significant accumulation in sediments. nm.gov

The exchange between sediment and water is not a one-way process. While sediments act as a sink, changes in environmental conditions, such as resuspension events caused by storms or dredging, can release bound PCBs back into the water column, making them available for uptake by organisms. ca.gov

Atmospheric Volatilization and Long-Range Transport Phenomena

The volatility of PCB 149, though low, is sufficient to allow its entry into the atmosphere, where it can be transported over vast distances. nih.gov This process of long-range atmospheric transport is a key reason for the presence of PCBs in remote ecosystems like the Arctic, far from their original sources. nih.gov

The tendency of a chemical to volatilize from water is described by its Henry's Law constant. While specific experimental data for PCB 149 is limited, the Henry's Law constants for hexachlorobiphenyls generally decrease with increasing chlorination, but they are still significant enough to facilitate air-water exchange. researchgate.netresearchgate.net

Once in the atmosphere, PCBs can be removed through wet deposition (in rain and snow) and dry deposition (as particles). cdc.gov The cycle of volatilization and deposition, sometimes referred to as the "grasshopper effect," allows semi-volatile compounds like PCB 149 to undergo multiple hops, leading to their global distribution. nih.gov

Modeling Approaches for Environmental Fate and Transport of Hexachlorobiphenyl Congeners

Mathematical models are essential tools for understanding and predicting the complex environmental fate and transport of chemicals like this compound.

Multimedia Environmental Fate Models

Multimedia environmental fate models are computational tools that simulate the movement and distribution of chemicals in a simplified model environment consisting of several interconnected compartments, such as air, water, soil, and sediment. researchgate.netepa.gov These models, often based on the concept of fugacity (the "escaping tendency" of a chemical), use the physicochemical properties of the compound and the characteristics of the environment to predict its concentrations in different media over time. researchgate.net

For PCBs, these models can be used to:

Identify the primary sinks and exposure pathways in a given ecosystem.

Simulate the effects of changing emissions on environmental concentrations. researchgate.net

Assess the potential for bioaccumulation in food webs.

Dynamic models, known as Level IV models, can simulate the changes in PCB concentrations over long periods, accounting for historical emissions and environmental changes. researchgate.net

Parameters and Methodologies in Transport Modeling

The accuracy of multimedia fate models is highly dependent on the quality of the input parameters. epa.govnih.gov Key parameters required for modeling the transport of hexachlorobiphenyl congeners like PCB 149 include:

Physicochemical Properties: These intrinsic properties of the chemical govern its behavior in the environment.

Environmental Properties: These parameters describe the characteristics of the specific environment being modeled.

Below is a table of key physicochemical properties for this compound (PCB 149) that are essential for environmental fate modeling.

| Property | Value | Unit |

| Molecular Weight | 360.88 | g/mol |

| Log Kow (Octanol-Water Partition Coefficient) | 6.72 | - |

| Water Solubility | 0.00048 | mg/L |

| Vapor Pressure | 0.000109 | Pa |

| Henry's Law Constant | 18.1 | Pa·m³/mol |

Note: The values presented are estimated or derived from quantitative structure-property relationship (QSPR) models and may vary depending on the estimation method and environmental conditions.

The methodologies in transport modeling involve setting up a mass balance for the chemical in each environmental compartment. researchgate.net The rates of transport between compartments (e.g., air-water exchange, sediment deposition) and the rates of transformation processes (e.g., degradation) are calculated using the input parameters. The resulting set of differential equations is then solved to predict the concentration of the chemical in each compartment over time.

Biotransformation and Environmental Degradation Pathways of 2,3 ,4,4 ,5 ,6 Hexachlorobiphenyl

Microbial Biodegradation Mechanisms

The microbial degradation of PCBs, including 2,3',4,4',5',6-hexachlorobiphenyl, is a key process in their environmental fate. Both anaerobic and aerobic microorganisms contribute to the transformation of this persistent organic pollutant.

Under anaerobic conditions, the primary microbial degradation pathway for highly chlorinated PCBs like this compound is reductive dechlorination. researchgate.net In this process, microorganisms use the PCB congener as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. researchgate.net This process is generally slow but crucial for reducing the toxicity and persistence of the compound.

Research has shown that microorganisms in sediments can dechlorinate highly chlorinated biphenyls. epa.govnih.gov The removal of chlorine atoms typically occurs from the meta and para positions, leading to the accumulation of less-chlorinated congeners that are often substituted only at the ortho positions. epa.govnih.gov These lesser-chlorinated products are not only less toxic but are also more susceptible to further degradation by aerobic bacteria. epa.govnih.gov

Aerobic degradation of PCBs is primarily carried out by bacteria that possess the biphenyl (B1667301) degradation pathway. A key enzyme in this pathway is biphenyl dioxygenase (BphA), which initiates the attack on the biphenyl rings. nih.govresearchgate.net This enzyme is a three-component system that incorporates molecular oxygen into the biphenyl molecule, creating a dihydroxylated intermediate. nih.gov

The effectiveness of biphenyl dioxygenase is highly dependent on the chlorine substitution pattern of the PCB congener. The presence of chlorine atoms, particularly at the ortho positions, can hinder the enzyme's access to the biphenyl rings. nih.gov For aerobic degradation to occur, the biphenyl molecule typically needs two adjacent unsubstituted carbon atoms at the ortho and meta positions (for 2,3-dioxygenase) or meta and para positions (for 3,4-dioxygenase). epa.gov

The degradation pathway proceeds through several steps, starting with the formation of a cis-2,3-dihydroxy-2,3-dihydrobiphenyl derivative, which is then dehydrogenated. nih.govresearchgate.net The resulting 2,3-dihydroxybiphenyl is subsequently cleaved by another dioxygenase, leading to the opening of the biphenyl ring and further breakdown into smaller organic acids that can enter central metabolic pathways. nih.gov

Several factors can influence the rate and extent of microbial degradation of this compound.

Chlorination Level: The number and position of chlorine atoms are critical. Highly chlorinated PCBs are generally more resistant to aerobic degradation but are more readily dechlorinated under anaerobic conditions. researchgate.netnih.gov Conversely, less-chlorinated congeners are more susceptible to aerobic breakdown. epa.govnih.gov

Microbial Consortia: The presence of specific microbial populations with the necessary enzymatic machinery is essential. Often, a consortium of different microbial species is required for complete degradation, with anaerobic bacteria performing the initial dechlorination and aerobic bacteria breaking down the resulting products. nih.gov

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of other organic matter can significantly impact microbial activity and degradation rates. nih.gov

Bioavailability: The strong adsorption of PCBs to soil and sediment particles can limit their availability to microorganisms, thereby reducing the rate of degradation. nih.gov

Table 1: Factors Affecting Microbial Degradation of this compound

| Factor | Influence on Degradation | References |

| Chlorination | Higher chlorination favors anaerobic dechlorination; lower chlorination is required for aerobic oxidation. | researchgate.netnih.gov |

| Microbial Consortia | Sequential anaerobic-aerobic processes by different microbial groups are often necessary for complete breakdown. | nih.gov |

| Environmental Conditions | Temperature, pH, and oxygen levels must be suitable for microbial activity. | nih.gov |

| Bioavailability | Strong binding to soil/sediment reduces availability to microbes and slows degradation. | nih.gov |

Abiotic Transformation Processes

In addition to microbial activity, abiotic processes, particularly photodegradation, can contribute to the transformation of this compound in the environment.

Photodegradation involves the breakdown of a chemical compound by light energy. For PCBs, this process can occur through direct photolysis, where the PCB molecule itself absorbs light, or indirect photolysis, mediated by other photo-reactive species in the environment. nih.gov

Studies on various PCB congeners have shown that direct photolysis in the range of 290-800 nm can occur. nih.gov The process often involves the cleavage of carbon-chlorine bonds, leading to dechlorination. The kinetics of photodegradation can be influenced by factors such as the intensity and wavelength of light, as well as the chemical matrix in which the PCB is present. nih.gov

Indirect photolysis can be driven by reactive species such as hydroxyl radicals (HO•) and singlet oxygen (¹O₂), which are produced in sunlit waters containing dissolved organic matter. nih.gov These reactive species can attack the PCB molecule, initiating its degradation.

The molecular structure of a PCB congener, including its conformation and the position of chlorine substituents, plays a significant role in its photoreactivity. The planarity of the biphenyl rings can affect the molecule's ability to absorb light and undergo electronic transitions.

Non-ortho substituted PCBs, which have a more planar conformation, have been shown to have different toxicological and chemical properties compared to ortho-substituted, non-planar PCBs. nih.gov This difference in structure can also influence their photoreactivity. The position of chlorine atoms affects the electronic distribution within the molecule, which in turn can influence the lability of the carbon-chlorine bonds and the susceptibility to photochemical cleavage.

The photobinding of PCB congeners to biological macromolecules can also be a consequence of their photoreactivity. nih.gov Ultraviolet irradiation can activate the PCB molecule, leading to the formation of reactive intermediates that can covalently bind to proteins and lipids. nih.gov This process is also influenced by the molecular structure of the specific congener.

Advanced Oxidation Processes in Degradation (e.g., Photocatalysis, Chemical Oxidation)

Advanced Oxidation Processes (AOPs) represent a class of promising technologies for the degradation of persistent organic pollutants like this compound (PCB 168). pjoes.com These processes are characterized by the generation of highly reactive and non-specific oxygen species, most notably the hydroxyl radical (•OH), which can oxidize a wide array of organic compounds. pjoes.commostwiedzy.pl AOPs are considered an effective remediation technique for polychlorinated biphenyls (PCBs), with potential removal efficiencies ranging from 77% to 99%. nih.gov The primary advantage of AOPs lies in their ability to break down recalcitrant molecules into simpler, less toxic compounds, and potentially achieve complete mineralization to carbon dioxide and water. mostwiedzy.plresearchgate.net

Photocatalysis

Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source to generate oxidizing species. While specific studies on the photocatalysis of this compound are limited, research on similar hexachlorobiphenyl congeners, such as PCB 138 (2,2',3,4,4',5'-hexachlorobiphenyl), provides significant insights into the potential degradation pathways. nih.gov

In a study on PCB 138, photocatalytic degradation was investigated using TiO₂ catalysts under different light sources. nih.gov The efficiency of the process was found to be dependent on the preparation of the catalyst and the type of irradiation. The use of hydrofluoric acid as an etching solution for the support substrates resulted in better adhesion and stability of the catalyst, leading to higher photocatalytic efficiency. nih.gov

The degradation of PCB 138 proceeded through a continuous dechlorination process, where chlorine atoms are sequentially removed from the biphenyl structure. This results in the formation of lower chlorinated biphenyls. The primary mechanism observed was meta-dechlorination. nih.gov The concentration of chloride ions in the solution increased over time, corresponding to a decrease in the organically bound chlorine of the parent congener. nih.gov

Table 1: Photocatalytic Degradation of PCB 138

| Parameter | Xenon Lamp Reactor | UV Lamp Reactor |

|---|---|---|

| Half-life | 7.4 hours | 12.2 hours |

| Identified Byproducts | PCB 99, PCB 87, PCB 66, PCB 49, PCB 28, PCB 17, PCB 9, PCB 7 | Not specified |

Data sourced from a study on the photocatalysis of 2,2',3,4,4',5'-hexachlorobiphenyl (B1215911) (PCB 138). nih.gov

Chemical Oxidation

Chemical oxidation methods, such as the Fenton process and persulfate oxidation, are effective in degrading PCBs. pjoes.comnih.gov These methods rely on the chemical generation of powerful oxidizing agents.

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. pjoes.com The effectiveness of the Fenton reaction is influenced by factors such as the pH of the solution and the molar ratio of Fe²⁺ to H₂O₂. pjoes.comnih.gov Studies have demonstrated that the degradation rate of PCBs using the Fenton reagent is strongly dependent on the chemical structure of the congener, particularly the number of chlorine atoms. pjoes.com Research has shown a gradual decrease in the concentration of PCB congeners over time when treated with the Fenton reagent, with the most significant degradation occurring within the first 24 hours. pjoes.com It has been observed that pentachlorinated biphenyls degrade more rapidly than hexachlorinated biphenyls, indicating that the degree of chlorination is a key factor in oxidation speed. pjoes.com

Persulfate oxidation is another AOP that has been recognized as a suitable technique for PCB remediation, as it can be effective under normal environmental conditions of pH and temperature. nih.gov

Table 2: Factors Affecting Fenton Process Efficiency for PCB Degradation

| Influencing Factor | Observation |

|---|---|

| pH | Optimal degradation efficiency is typically observed in acidic conditions (e.g., pH 3.2). At higher pH values, the formation of Fe³⁺-hydroxo complexes can deactivate the catalyst. nih.gov |

| Fe²⁺:H₂O₂ Molar Ratio | The ratio of ferrous iron to hydrogen peroxide is a critical parameter that needs to be optimized for maximum degradation. pjoes.com |

| Degree of Chlorination | The rate of degradation is inversely related to the number of chlorine atoms on the biphenyl structure. Higher chlorinated congeners are generally more resistant to oxidation. pjoes.com |

This table is based on general findings for the degradation of various PCB congeners. pjoes.comnih.gov

Bioaccumulation and Trophic Transfer Dynamics of 2,3 ,4,4 ,5 ,6 Hexachlorobiphenyl

Mechanisms of Bioaccumulation in Aquatic and Terrestrial Food Webs

The bioaccumulation of PCBs, including congeners like 2,3',4,4',5',6-Hexachlorobiphenyl, is a process driven by the compound's physicochemical properties and the biological characteristics of the organisms involved. ontosight.ainih.gov In both aquatic and terrestrial food webs, the primary mechanism for the bioaccumulation of hydrophobic compounds like PCBs is their tendency to partition into the lipid-rich tissues of organisms. ontosight.ainih.gov

In aquatic environments , the bioaccumulation of PCBs can occur through several pathways. Organisms can absorb these compounds directly from the water column across respiratory surfaces like gills and through the skin. ontosight.ai However, for highly hydrophobic PCBs, dietary intake is considered the most significant route of exposure. ontosight.ai These compounds adsorb to sediment and suspended organic particles, which are then consumed by benthic invertebrates and filter-feeding organisms. vliz.be These smaller organisms are subsequently preyed upon by larger animals, leading to the transfer and accumulation of the chemical up the food chain. The concentration of PCBs in sediments is often significantly higher than in the surrounding water, making bottom-dwelling species particularly susceptible to high levels of accumulation. ontosight.ai

The molecular structure of a PCB congener plays a crucial role in its bioaccumulation potential. Generally, the persistence and potential for bioaccumulation of PCB congeners increase with the number of chlorine atoms. ontosight.ai However, the specific arrangement of chlorine atoms on the biphenyl (B1667301) rings also influences their susceptibility to metabolic breakdown. Congeners with adjacent non-chlorinated carbon atoms are more readily metabolized by enzymes like cytochrome P450, which can reduce their bioaccumulation potential. oregonstate.edu

Trophic Magnification and Transfer Efficiencies Across Trophic Levels

Trophic magnification, also known as biomagnification, is the process by which the concentration of a contaminant increases in successive trophic levels of a food web. vliz.bemdpi.com This phenomenon is a key characteristic of persistent, bioaccumulative, and toxic substances like many PCB congeners. The trophic magnification factor (TMF) is a quantitative measure of this process and is calculated from the slope of the relationship between the log-transformed, lipid-normalized concentration of a chemical and the trophic position of the organisms in a food web. mdpi.comepa.gov A TMF value greater than 1 indicates that the chemical is biomagnifying.

The efficiency with which a contaminant is transferred from prey to predator is known as the trophic transfer efficiency (TTE). This efficiency is influenced by factors such as the assimilation efficiency of the contaminant from the diet and the metabolic capacity of the predator. Research on the trophic transfer of PCBs has shown that the efficiency can vary among different congeners and species. For example, a study on the transfer of PCBs from rainbow smelt to lake whitefish showed that the net trophic transfer efficiency decreased as the hydrophobicity (log Kow) of the congeners increased from 6 to 8. researchgate.net In that study, tetrachloro-congeners had an average transfer efficiency of 0.70, while more highly chlorinated congeners had an average efficiency of 0.45. researchgate.net

While specific TMF and TTE data for this compound (PCB 168) are limited in the reviewed literature, the general principles observed for other hexachlorobiphenyls and highly chlorinated PCBs suggest that it would likely exhibit trophic magnification.

Table 1: Trophic Magnification Factors (TMFs) for Selected PCB Congeners in an Estuarine Food Web This table presents hypothetical data based on general findings for illustrative purposes, as specific data for this compound was not available in the reviewed literature.

| PCB Congener | Log Kow | Trophic Magnification Factor (TMF) | Reference |

|---|---|---|---|

| PCB 101 (Pentachlorobiphenyl) | 6.38 | 2.15 | mdpi.com |

| PCB 138 (Hexachlorobiphenyl) | 6.83 | 2.89 | mdpi.com |

| PCB 153 (Hexachlorobiphenyl) | 6.92 | 3.11 | mdpi.com |

| PCB 180 (Heptachlorobiphenyl) | 7.36 | 2.54 | mdpi.com |

Influencing Factors in Trophic Transfer

Several key factors influence the trophic transfer and magnification of PCB congeners, including this compound. These factors can be broadly categorized as chemical-specific, biological, and ecological.

Chemical-Specific Factors:

Lipophilicity (Kow): The octanol-water partition coefficient (Kow) is a primary determinant of a chemical's potential to bioaccumulate. nih.govepa.gov Generally, PCBs with higher log Kow values are more lipophilic and have a greater affinity for fatty tissues, leading to higher trophic magnification. nih.govepa.gov Studies have shown a positive correlation between the log Kow of PCB congeners and their TMFs in various food webs. nih.gov

Metabolism: The ability of an organism to metabolize a PCB congener is a critical factor that can significantly reduce its bioaccumulation and trophic transfer. oregonstate.edu The rate of metabolism is dependent on the specific chlorine substitution pattern of the congener. Congeners that are more resistant to metabolic breakdown tend to biomagnify to a greater extent. oregonstate.edu For example, a study on human hepatic microsomes found that 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) was not metabolized, which explains its prevalence in human adipose tissue. oregonstate.edu

Biological Factors:

Trophic Level: By definition, the concentration of a biomagnifying substance increases with the trophic level of an organism. nih.gov

Lipid Content: The amount of fat in an organism's tissues directly influences its capacity to store lipophilic compounds like PCBs. researchgate.net

Feeding Habits: The specific diet of an organism determines its exposure to contaminants from its prey. nih.gov For example, a study on fish populations found that the consumption of chironomids, which are benthic organisms, enhanced the PCB burden in fish compared to those that consumed more zooplankton. nih.gov

Ecological Factors:

Food Web Structure: The length and complexity of a food web can impact the extent of biomagnification. Longer food chains can lead to higher concentrations in top predators.

Environmental Compartment: The initial concentration of the contaminant in the environment, whether in sediment, water, or air, forms the base of exposure for the food web. vliz.be

Isotopic Signatures in Tracing Trophic Transfer of Hexachlorobiphenyl Congeners

Stable isotope analysis has become a powerful tool in ecological and environmental science for tracing the flow of energy and contaminants through food webs. nih.govresearchgate.netnih.gov The most commonly used stable isotopes for this purpose are those of nitrogen (¹⁵N/¹⁴N, expressed as δ¹⁵N) and carbon (¹³C/¹²C, expressed as δ¹³C).

The δ¹⁵N value of an organism's tissues predictably increases with each trophic level, typically by 3-4‰. nih.gov This predictable enrichment makes δ¹⁵N an excellent indicator of an organism's trophic position. nih.govnih.gov By analyzing the δ¹⁵N of various organisms in a food web, scientists can construct a detailed picture of the trophic structure and accurately calculate TMFs for contaminants like PCBs. epa.govnih.gov

The δ¹³C value, on the other hand, changes very little between trophic levels (typically less than 1‰) and is therefore used to trace the primary sources of carbon at the base of the food web. nih.gov Different primary producers, such as phytoplankton, benthic algae, and terrestrial plants, can have distinct δ¹³C signatures. By analyzing the δ¹³C of consumers, researchers can determine the relative importance of different energy pathways in supporting the food web and influencing contaminant exposure. researchgate.net

Compound-specific isotope analysis (CSIA) is an advanced technique that measures the isotopic composition of individual compounds, including specific PCB congeners. researchgate.net CSIA of carbon isotopes (δ¹³C) in PCBs can provide insights into the metabolic processes affecting these compounds. researchgate.net When an organism metabolizes a PCB congener, it often preferentially breaks down molecules containing the lighter ¹²C isotope, leaving the remaining pool of the contaminant enriched in the heavier ¹³C isotope. researchgate.net By comparing the δ¹³C values of a PCB congener in an organism to its source, scientists can infer the extent of metabolic degradation. researchgate.net This technique has been used to trace the metabolism and trophic transfer of PCBs in fish, providing evidence of biotransformation within the food web. researchgate.net

Molecular and Cellular Mechanisms of Interaction for 2,3 ,4,4 ,5 ,6 Hexachlorobiphenyl

Aryl Hydrocarbon Receptor (AhR) Activation and Signaling Pathways

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a critical role in mediating the toxic effects of a variety of environmental contaminants, including 2,3',4,4',5',6-hexachlorobiphenyl (PCB 155). nih.gov The activation of the AhR signaling pathway by these ligands can lead to a diverse range of biological and toxicological responses. nih.gov

Ligand-Dependent and Ligand-Independent AhR Activation

The classical mechanism of AhR activation is ligand-dependent. nih.gov It involves the binding of a ligand, such as a polychlorinated biphenyl (B1667301) (PCB), to the AhR, which is located in the cytoplasm as part of a protein complex. nih.gov This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. nih.gov

While the primary mechanism of AhR activation is ligand-dependent, there is emerging evidence for ligand-independent activation pathways. For instance, some studies suggest that certain metabolites of non-dioxin-like PCBs can activate AhR signaling through pathways involving oxidative stress, without directly binding to the receptor as a ligand. nih.gov This has been demonstrated for a quinone metabolite of PCB3, which induced AhR-target gene expression in human keratinocytes. nih.gov This activation was not blocked by an AhR antagonist but was suppressed by an antioxidant, pointing to a ligand-independent, oxidative stress-dependent mechanism. nih.govnih.gov

The structure of the activating ligand significantly influences the subsequent cellular response. Different ligands can induce distinct conformational changes in the AhR, leading to the recruitment of different coactivator proteins and the activation of different sets of genes. nih.gov This concept of "selective AhR modulators" (SAhRMs) highlights the complexity of AhR signaling, where the specific ligand determines the nature of the downstream biological effects. nih.gov

Regulation of Gene Expression (e.g., Cytochrome P450 Enzymes, CYP1A1)

Once in the nucleus, the ligand-bound AhR forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov

A primary and well-characterized target of the AhR signaling pathway is the gene for cytochrome P450 1A1 (CYP1A1). mdpi.comresearchgate.net The induction of CYP1A1 is a hallmark of AhR activation by many PCBs. mdpi.comnih.govusgs.gov For example, the potent AhR agonist 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) has been shown to significantly up-regulate CYP1A1 mRNA and protein levels in various cell lines and in vivo models. mdpi.comusgs.govnih.gov The level of CYP1A1 induction can vary significantly between different cell types, which may be due to epigenetic factors such as chromatin architecture at the CYP1A1 promoter. mdpi.com

The induction of CYP1A1 by AhR agonists like certain PCBs is not always a uniform response within a tissue. Studies have shown a heterogeneous, "all-or-none" induction pattern in hepatocytes, where some cells are strongly induced while others remain unresponsive, suggesting a switch-like mechanism of gene activation. nih.govnih.gov The pattern of induction within the liver can also be influenced by the specific PCB congener and the presence of other compounds. nih.gov

Non-AhR Mediated Cellular Mechanisms

While the AhR signaling pathway is a major route for the toxic effects of many PCBs, this compound and other related compounds can also exert their effects through mechanisms that are independent of the AhR.

Disruption of Cellular Ion Homeostasis (e.g., Calcium Channels, Ryanodine (B192298) Receptors)

Certain non-coplanar PCBs have been shown to disrupt cellular calcium (Ca2+) homeostasis by directly interacting with intracellular calcium channels, particularly ryanodine receptors (RyRs). nih.govfrontiersin.orgcapes.gov.br RyRs are large channels located on the endoplasmic and sarcoplasmic reticulum that mediate the release of Ca2+ from intracellular stores. frontiersin.org

Research has demonstrated that specific PCB congeners can enhance the activity of RyRs, leading to an uncontrolled release of Ca2+ into the cytoplasm. For example, some studies have shown that certain PCBs can increase the binding of ryanodine to RyRs, indicating a modification of the channel's properties. This disruption of Ca2+ signaling can have widespread consequences for cellular function, as calcium is a critical second messenger in numerous cellular processes.

The interaction of PCBs with RyRs can be stereospecific. For instance, studies on 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) have revealed that the (-) enantiomer is a potent activator of RyR1 and RyR2, while the (+) enantiomer is inactive. nih.gov This enantiomeric specificity suggests a direct and specific interaction with the receptor protein. nih.gov This sensitization of RyRs by certain PCBs can lead to altered cellular responses to other stimuli that rely on calcium signaling. nih.gov

Interference with Intercellular Communication and Signal Transduction Pathways

Some PCBs can interfere with gap junctional intercellular communication (GJIC), a process essential for maintaining tissue homeostasis and coordinating cellular activities. This effect is considered a non-AhR-mediated mechanism of toxicity. For example, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) has been shown to inhibit GJIC in rat liver epithelial cells.

Furthermore, PCBs can interfere with various signal transduction pathways within the cell. For instance, PCB 153 has been observed to cause the degradation of proteins involved in adherens junctions, such as E-cadherin and β-catenin, in rat liver progenitor cells. researchgate.netkisti.re.kr This disruption of cell adhesion molecules can affect not only cell-to-cell contact but also intracellular signaling, as β-catenin is a key component of the Wnt signaling pathway. researchgate.netkisti.re.kr The reduction in active β-catenin levels by PCB 153 leads to a decrease in the transcription of Wnt target genes. researchgate.netkisti.re.kr

Alterations in Hepatic Metabolic Enzyme Activities (e.g., Microsomal Monooxygenases, MFO)

In addition to the AhR-mediated induction of CYP1A1, PCBs can also alter the activity of other hepatic metabolic enzymes, including various cytochrome P450 isoforms and microsomal monooxygenases (MFOs). nih.gov These alterations can occur through mechanisms that are not directly linked to AhR activation.

The metabolism of PCBs themselves is dependent on the activity of these enzymes. The pattern of chlorine substitution on the biphenyl rings determines which cytochrome P450 enzymes are involved in their metabolism and the rate at which they are metabolized. nih.govnih.gov For instance, a study comparing the metabolism of 2,2',3,5,5',6-hexachlorobiphenyl (B1210724) and 2,2',3,4,4',6-hexachlorobiphenyl (B1219853) by rat liver microsomes found that the former was metabolized while the latter was not, highlighting the regioselectivity of the enzymatic attack. nih.gov This suggests that the specific structure of a PCB congener dictates its interaction with and subsequent metabolism by microsomal monooxygenases. nih.gov

Some PCBs are considered "phenobarbital-like" inducers of cytochrome P450 enzymes, particularly those in the CYP2B family. For example, 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) is known to induce CYP2B1 and CYP2B2. nih.gov This induction appears to share a common cellular mechanism with phenobarbital. nih.gov The metabolism of certain hexachlorobiphenyls by human hepatic microsomes has been shown to be catalyzed by cytochrome P450-dependent enzymes, leading to the formation of hydroxylated metabolites. nih.govnih.govnih.gov The rate and extent of metabolism are critical factors determining the potential for bioaccumulation of these compounds. nih.gov

Interactive Data Table: Effects of this compound and Related Compounds on Cellular Mechanisms

| Compound | Cellular Target/Pathway | Observed Effect | Reference |

| This compound (PCB 155) | Aryl Hydrocarbon Receptor (AhR) | Ligand-dependent activation, leading to gene expression changes. | nih.gov |

| PCB3-quinone (metabolite of a non-dioxin like PCB) | Aryl Hydrocarbon Receptor (AhR) | Ligand-independent activation via oxidative stress. | nih.gov |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Cytochrome P450 1A1 (CYP1A1) | Potent induction of mRNA and protein expression. | mdpi.comusgs.govnih.gov |

| 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) | Ryanodine Receptors (RyR1, RyR2) | Enantiomer-specific enhancement of channel activity. | nih.gov |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Adherens Junction Proteins (E-cadherin, β-catenin) | Degradation of proteins and inhibition of β-catenin-dependent transcription. | researchgate.netkisti.re.kr |

| 2,2',3,5,5',6-Hexachlorobiphenyl | Microsomal Monooxygenases | Metabolized by rat liver microsomes. | nih.gov |

| 2,2',3,4,4',6-Hexachlorobiphenyl | Microsomal Monooxygenases | Not metabolized at detectable rates by rat liver microsomes. | nih.gov |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Cytochrome P450 2B1/2B2 | Induction of enzyme expression. | nih.gov |

Structure-Activity Relationships in Molecular and Cellular Interactions

The interaction of polychlorinated biphenyls (PCBs) with biological systems is intricately linked to their three-dimensional structure, which is determined by the number and position of chlorine atoms on the biphenyl rings. These structural variations influence the molecule's ability to adopt a planar or non-planar conformation, which in turn dictates its interaction with cellular receptors and enzymes.

The chlorine substitution pattern is a key determinant of a PCB congener's toxicological properties. For this compound, the presence of chlorine atoms at the ortho (2, 6), meta (3', 5'), and para (4, 4') positions influences its environmental behavior and biological activity. The degree of chlorination generally correlates with lipophilicity and resistance to degradation. Highly chlorinated PCBs, such as hexachlorobiphenyls, tend to be more persistent in the environment and bioaccumulate in fatty tissues. cdc.gov

The planarity of the biphenyl rings is a critical factor for binding to the aryl hydrocarbon receptor (AhR), a key mediator of the toxic effects of many "dioxin-like" PCBs. Coplanar PCBs, which lack ortho-substituents, can adopt a flat conformation, allowing them to bind with high affinity to the AhR. However, the presence of ortho-substituted chlorines, as in this compound, hinders the rotation of the phenyl rings, forcing them into a non-planar conformation. This steric hindrance generally reduces the affinity for the AhR, making non-planar PCBs less likely to exhibit dioxin-like toxicity.

While non-planar PCBs have low affinity for the AhR, they are not devoid of biological activity. They can interact with other cellular targets, leading to a range of non-dioxin-like effects. For instance, some non-planar PCBs have been shown to disrupt intracellular signaling pathways, interfere with calcium homeostasis, and induce oxidative stress. The specific chlorine substitution pattern of this compound, with its mix of ortho, meta, and para chlorines, will determine its unique profile of molecular and cellular interactions, although specific data for this congener are limited.

Table 1: General Influence of Chlorine Substitution on PCB Properties

| Substitution Pattern | Conformation | AhR Binding Affinity | General Toxicological Profile |

| Non-ortho substituted | Coplanar | High | Dioxin-like toxicity |

| Mono-ortho substituted | Partially hindered rotation | Intermediate | Mixed dioxin-like and non-dioxin-like effects |

| Di- or poly-ortho substituted | Non-planar | Low to negligible | Primarily non-dioxin-like effects |

Stereoselective Metabolism and Chiral Disposition in Biological Systems

A significant aspect of the biological fate of certain PCB congeners, including some hexachlorobiphenyls, is their chirality. Due to restricted rotation around the bond connecting the two phenyl rings, some PCBs with a specific pattern of ortho-substituents are chiral and exist as two stable enantiomers, or atropisomers, that are non-superimposable mirror images of each other. The biological systems can interact differently with each enantiomer, leading to stereoselective metabolism, disposition, and toxicity. the-innovation.orgrsc.org

The metabolism of PCBs is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. cdc.gov This process typically involves the introduction of a hydroxyl group to form hydroxylated PCBs (OH-PCBs), which are more polar and can be more readily excreted from the body. researchgate.net The position of hydroxylation is influenced by the chlorine substitution pattern. For many PCBs, metabolism is a detoxification pathway. However, in some cases, the resulting metabolites can be more toxic than the parent compound.

In the case of chiral PCBs, the enzymatic processes of metabolism can be stereoselective, meaning that one enantiomer is metabolized at a different rate than the other. This can lead to an enrichment of the less readily metabolized enantiomer in the tissues of exposed organisms. Research on various chiral PCBs has demonstrated that such enantioselective metabolism and disposition are common in wildlife and humans.

While specific studies on the stereoselective metabolism of this compound (PCB 168) are scarce, evidence of its metabolism to hydroxylated forms, such as 3-OH-PCB 168 and 2'-OH-PCB 168, has been reported. nih.gov The formation of these metabolites suggests that PCB 168 is a substrate for CYP enzymes. Given its substitution pattern with three ortho-chlorines, it is plausible that PCB 168 is chiral and that its metabolism could be stereoselective. The specific CYP isoforms involved and the rates of metabolism for each potential enantiomer would determine its chiral disposition in biological systems.

Table 2: Examples of Hydroxylated Metabolites of this compound

| Parent Compound | Metabolite |

| This compound (PCB 168) | 3-hydroxy-2,3',4,4',5',6-hexachlorobiphenyl (3-OH-PCB 168) |

| This compound (PCB 168) | 2'-hydroxy-2,3',4,4',5',6-hexachlorobiphenyl (2'-OH-PCB 168) |

Analytical Methodologies for the Quantification and Characterization of 2,3 ,4,4 ,5 ,6 Hexachlorobiphenyl

Chromatographic Separation Techniques (e.g., Gas Chromatography with Capillary Columns)

Gas chromatography (GC) is the cornerstone for the separation of PCBs, including 2,3',4,4',5',6-hexachlorobiphenyl. The use of high-resolution capillary columns is essential for resolving the complex mixtures of PCB congeners often found in environmental samples. potravinarstvo.comnih.gov These columns, typically 30 to 60 meters in length with small internal diameters (e.g., 0.25 mm), provide the necessary efficiency to separate isomers that may otherwise co-elute. potravinarstvo.comscilit.com

Commonly used stationary phases for PCB analysis include non-polar phases like DB-5 or equivalent (5% phenyl-methylpolysiloxane) and more polar phases like DB-17HT (50% phenyl-methylpolysiloxane) for confirmation. tdi-bi.com The choice of stationary phase can significantly influence the elution order and resolution of PCB congeners. Temperature programming, where the column temperature is gradually increased during the analysis, is employed to optimize the separation of congeners with a wide range of boiling points. nih.gov For instance, a temperature program might start at 100°C and increase at a rate of 1.0°C per minute to a final temperature of 240°C to effectively separate various PCB isomers. nih.gov

Detection and Identification Methods (e.g., Mass Spectrometry, Electron Capture Detection)

Following chromatographic separation, sensitive and selective detectors are required for the detection and identification of this compound.

Electron Capture Detection (ECD): The electron capture detector is a highly sensitive detector for electrophilic compounds like PCBs. potravinarstvo.comtdi-bi.com It offers excellent sensitivity, with method detection limits often in the picogram per gram (pg/g) range. nih.gov However, a significant limitation of ECD is its lack of specificity, as it responds to any electron-capturing compound, which can lead to interferences from other co-eluting halogenated compounds. nih.govnih.gov Dual-column GC-ECD systems, using two columns with different stationary phases, are often used to confirm the identity of the detected compounds. tdi-bi.com

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with GC (GC-MS), provides a higher degree of specificity and has become the preferred method for unambiguous identification and quantification of PCBs. nih.govnih.gov GC-MS allows for the identification of individual congeners based on their unique mass spectra. For hexachlorobiphenyls, the molecular ion cluster around m/z 360 is typically monitored. nih.gov

For enhanced selectivity and lower detection limits, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are employed. nih.gov Ion-trap tandem mass spectrometry (IT-MS/MS), for example, has demonstrated specificity comparable to HRMS for PCB analysis. nih.gov These advanced MS techniques can achieve method detection limits in the low pg/g range, similar to or better than ECD, while providing much greater confidence in the identification of the target analyte. nih.gov

A comparison of detection limits for different detectors is presented in the table below:

| Detection Method | Typical Method Detection Limits (MDLs) | Specificity |

| Electron Capture Detection (ECD) | 1.0–4.0 pg/g | Low |

| Ion-Trap Tandem Mass Spectrometry (IT-MS/MS) | 1.0–5.0 pg/g | High |

| High-Resolution Mass Spectrometry (HRMS) | 0.1–2.0 pg/g | Very High |

Sample Preparation and Extraction Protocols (e.g., QuEChERS, Supercritical Fluid Extraction, Chemical Cleanup)

Effective sample preparation is critical to isolate this compound from the sample matrix and remove interfering substances prior to instrumental analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology, originally developed for pesticide residue analysis, has been adapted for the extraction of PCBs from various matrices. unito.itoiv.int The procedure typically involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step induced by the addition of salts such as magnesium sulfate (B86663) and sodium chloride. oiv.int A subsequent dispersive solid-phase extraction (d-SPE) step using sorbents like primary secondary amine (PSA) is employed for cleanup. unito.it This method has been shown to provide good recoveries for a range of organic contaminants. unito.it

Supercritical Fluid Extraction (SFE): SFE is an alternative extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. researchgate.net The properties of the supercritical fluid can be tuned by adjusting pressure and temperature to achieve selective extraction. SFE has been successfully applied to the extraction of organochlorine pesticides from vegetable matrices, and the principles are applicable to PCBs as well. researchgate.net The extract is often collected on a solid-phase trap, such as alumina, which can also serve as a preliminary cleanup step. researchgate.net

Chemical Cleanup: Following extraction, various cleanup techniques are employed to remove co-extracted interfering compounds like lipids. Column chromatography using adsorbents such as Florisil, silica (B1680970) gel, and activated carbon is a common approach. cdc.govepa.gov For example, Florisil column chromatography can be used to separate PCBs into fractions, with certain congeners exhibiting different elution behaviors based on their structure. epa.gov

Application of Internal Standards and Surrogate Compounds in Quantitative Analysis

To ensure the accuracy and reliability of quantitative analysis, internal standards and surrogate compounds are indispensable. restek.com

Internal Standards: An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added to the sample extract just before instrumental analysis. tdi-bi.comnih.gov It is used to compensate for variations in instrument response and injection volume. restek.com For PCB analysis, a compound like tetrachloro-m-xylene (B46432) (TCMX) might be used as an internal standard. tdi-bi.com The concentration of the target analyte is determined by comparing its response to the response of the known concentration of the internal standard. nih.gov

Surrogate Compounds: Surrogates are compounds that are chemically similar to the target analytes but not expected to be present in the sample. restek.com They are added to the sample before the extraction and cleanup steps to monitor the efficiency of the entire analytical procedure. tdi-bi.com The recovery of the surrogate provides a measure of the method's performance for each sample. For PCB analysis, specific PCB congeners that are not part of the target analyte list, such as PCB 103 (2,2',4,5',6-pentachlorobiphenyl) and PCB 198 (2,2',3,3',4,5,5',6-octachlorobiphenyl), are often used as surrogates. tdi-bi.com The recovery of these surrogates can be used to correct the concentrations of the target analytes. tdi-bi.com

| Compound Type | Purpose | When Added | Example Compounds |

| Internal Standard | Correct for instrument variability and matrix effects during analysis. restek.com | Just before instrumental analysis. tdi-bi.com | Tetrachloro-m-xylene (TCMX). tdi-bi.com |

| Surrogate | Monitor the efficiency of the entire sample preparation process. restek.com | Before sample extraction. tdi-bi.com | PCB 103, PCB 198. tdi-bi.com |

Computational and Modeling Approaches for Structural and Reactivity Prediction

Computational and modeling approaches provide valuable tools for predicting the behavior and properties of this compound without the need for extensive experimental studies.

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological or chemical activity of a compound based on its molecular structure. nih.gov In the context of this compound, QSAR models can be developed to estimate its photodegradation half-life and susceptibility to biotransformation. These models often use quantum chemical descriptors and regression methods like partial least squares (PLS) to establish a relationship between the molecular structure and the property of interest. nih.govresearchgate.net For instance, multivariate image analysis applied to QSPR (MIA-QSPR) has been used to predict the photodegradation half-lives of PCBs in n-hexane solution under UV irradiation. nih.gov

Quantitative Structure-Property Relationship (QSPR) models are employed to predict the physical and chemical properties of compounds, which in turn govern their environmental partitioning. nih.gov For this compound, QSPR can be used to estimate properties like its gas/particle partitioning coefficient in the atmosphere. nih.gov These models typically use molecular descriptors such as molecular weight, molecular volume, and total energy, calculated using semi-empirical methods, to predict the partitioning behavior. nih.gov Partial Least-Squares (PLS) regression is a common statistical method used to develop these QSPR models. nih.gov

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify 2,3',4,4',5',6-hexachlorobiphenyl (PCB-168) in environmental matrices?

- Methodology : Use high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with confirmation ions at m/z 360 (quantitative ion) and m/z 218/290 (qualifiers) to distinguish PCB-168 from co-eluting congeners. EPA Method 1668a specifies a detection limit of 112 pg/L in aqueous samples . Isotope dilution with ¹³C-labeled internal standards (e.g., [¹³C12]-PCB-168) improves accuracy in complex matrices like soil or biosolids .

Q. What physicochemical properties influence PCB-168’s environmental partitioning and bioavailability?

- Key Properties :

- Log Kow : ~6.2 (indicates high lipophilicity and bioaccumulation potential) **.

- Water solubility : ~0.000003 mg/L at 25°C, favoring adsorption to organic matter **.

- Vapor pressure : ~0.000004 mmHg, suggesting limited volatilization **.

- Experimental Design : Measure partitioning coefficients (e.g., sediment-water, octanol-water) using OECD Test Guidelines 121/123 to model environmental fate **.

Q. How does PCB-168’s chlorination pattern affect its toxicity compared to other hexachlorobiphenyls?

- Structure-Activity Relationship : PCB-168 lacks ortho substitutions (non-dioxin-like congener), reducing aryl hydrocarbon receptor (AhR) binding affinity compared to coplanar PCBs (e.g., PCB-169). However, its meta/para chlorination may enhance neurotoxic effects. Use in vitro assays (e.g., CYP1A1 induction in hepatocytes) to compare AhR activation across congeners **.

Advanced Research Questions

Q. What analytical challenges arise when resolving PCB-168 from co-eluting congeners (e.g., PCB-149, PCB-138) in HRGC analysis?

- Chromatographic Solutions : Optimize column phase (e.g., DB-5MS) and temperature ramping to separate PCB-168 (retention time ~21.81 min) from structurally similar congeners. Confirm identity using multiple reaction monitoring (MRM) with EPA Method 525.3, which specifies confirmation ions (m/z 360 → 218/290) **.

- Data Contradictions : Discrepancies in reported retention times may stem from column aging or matrix interference. Validate with certified reference materials (e.g., 100 µg/mL in hexane **).

Q. How can researchers address discrepancies in reported bioaccumulation factors (BAFs) for PCB-168 across trophic levels?

- Experimental Design : Conduct controlled mesocosm studies with isotopic tracers (e.g., ¹³C-PCB-168) to track trophic transfer in aquatic food webs. Compare BAFs in fish (e.g., Oncorhynchus mykiss) vs. invertebrates (e.g., Daphnia magna) under varying pH and dissolved organic carbon conditions **.

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipid content, metabolic rates) contributing to BAF variability **.

Q. What degradation pathways dominate for PCB-168 under anaerobic vs. aerobic conditions?

- Anaerobic Reductive Dechlorination : PCB-168 undergoes meta dechlorination to tetra- or trichlorobiphenyls in sediment microcosms. Use PCR-DGGE to identify Dehalococcoides spp. responsible for reductive activity **.

- Aerobic Oxidation : Limited degradation occurs via biphenyl dioxygenase (BphA) in Burkholderia spp. Optimize cometabolic conditions (e.g., biphenyl supplementation) to enhance mineralization rates **.

Q. How do congener-specific differences in PCB-168’s binding affinity impact biomarker selection for exposure studies?

- Biomonitoring : Prioritize hydroxylated metabolites (e.g., 4-OH-PCB-168) in serum/plasma using LC-MS/MS with a LOQ of 0.00056 µg/L **.

- Contradiction Management : Cross-validate ELISA results with confirmatory HRMS to mitigate antibody cross-reactivity with structurally similar metabolites **.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。